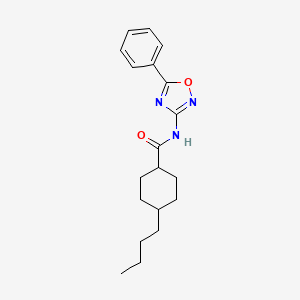![molecular formula C25H24N4O3 B11336017 5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336017.png)
5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an oxazole ring, and a phenylethenyl group, making it a versatile candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine derivative: This step involves the reaction of piperazine with 4-methylphenoxyacetyl chloride under basic conditions to form the piperazine derivative.
Synthesis of the oxazole ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling reactions: The final step involves coupling the piperazine derivative with the oxazole ring and the phenylethenyl group under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group.
Reduction: Reduction reactions can occur at the oxazole ring or the nitrile group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethenyl group may yield corresponding aldehydes or carboxylic acids, while reduction of the nitrile group can produce amines.
科学研究应用
5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibiting enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as and share structural similarities.
Uniqueness: The presence of the specific functional groups and the overall molecular architecture of imparts unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C25H24N4O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
5-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-19-7-10-21(11-8-19)31-18-24(30)28-13-15-29(16-14-28)25-22(17-26)27-23(32-25)12-9-20-5-3-2-4-6-20/h2-12H,13-16,18H2,1H3/b12-9+ |
InChI 键 |
ZQANJJQYIDWGKM-FMIVXFBMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(benzylsulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11335934.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335942.png)


![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11335967.png)
![2-Methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11335972.png)
![N-[2-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11335980.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11335989.png)
![(4-Benzylpiperidin-1-yl)[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11335994.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]benzamide](/img/structure/B11335997.png)
![N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-4-ethylphenyl]propanamide](/img/structure/B11336001.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11336005.png)
![2-(2-fluorophenoxy)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11336020.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336024.png)
